molecular formula C21H22Cl2FN5O B2404410 5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride CAS No. 1421502-63-7

5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride

Cat. No. B2404410
M. Wt: 450.34
InChI Key: CUIPYWCOKPEHPY-UHFFFAOYSA-N
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Description

The compound is likely a complex organic molecule with multiple functional groups. It appears to contain an imidazo[4,5-c]pyridine core, which is a type of heterocyclic compound . These types of compounds are often found in pharmaceuticals and have diverse biological activities .

Scientific Research Applications

VEGFR-2 Kinase Inhibition

A study identified a series of compounds, including derivatives of 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin, as new VEGFR-2 kinase inhibitors. These compounds were synthesized and evaluated for their inhibitory activity against VEGFR-2 kinase, an enzyme implicated in angiogenesis and cancer progression (Sun-Young Han et al., 2012).

Phosphodiesterase III Inhibition

Another research highlighted the synthesis of compounds including imidazo[1,2-a]pyridin-2-yl derivatives, which exhibited positive inotropic activity. Specifically, one compound, E-1020, was identified as a potent and selective inhibitor of phosphodiesterase III, suggesting its potential application in the treatment of congestive heart failure (M. Yamanaka et al., 1991).

P2X7 Receptor Antagonism

A series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists were synthesized, addressing affinity and liver microsomal stability issues. One of these compounds, JNJ 54166060, emerged as a potent P2X7 antagonist, indicating its potential for therapeutic applications (Devin M. Swanson et al., 2016).

OLED Applications

A study described the synthesis of Ir(III) complexes containing 1-ethyl-4,5-dihydro-1H-imidazol-2-yl phenol. These complexes showed promising applications in organic light-emitting diodes (OLEDs), demonstrating high photoluminescence quantum yields and suitability for both wet and dry-processes (Ganguri Sarada et al., 2016).

Anti-Tuberculosis Agents

Compounds containing the imidazo(4,5-b)pyridine nucleus were synthesized as inhibitors of Lumazine synthase in M. tuberculosis. These compounds showed significant anti-tubercular activity, potentially serving as leads for new therapeutic agents against tuberculosis (S. Harer, M. Bhatia, 2015).

Fluorescent Organic Dyes

A series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols were synthesized and demonstrated intense fluorescence when excited with UV light. These compounds, exhibiting large Stokes shifts and high quantum yields, show potential as fluorescent dyes for various applications (Arianna Marchesi et al., 2019).

Reactivity and Synthesis

Another study focused on the synthesis and reactivity of cyanomethyl derivatives of imidazo[1,2-a]pyridine and related compounds, exploring their potential in various chemical transformations (G. P. Kutrov et al., 2008).

Future Directions

The future research directions for this compound would likely depend on its biological activity and potential applications. Given the biological activity of similar compounds, it could be a potential candidate for pharmaceutical research .

properties

IUPAC Name

5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O.2ClH/c1-2-11-8-19(28)15(22)9-14(11)12-3-4-13-17(7-12)26-27-20(13)21-24-16-5-6-23-10-18(16)25-21;;/h3-4,7-9,23,28H,2,5-6,10H2,1H3,(H,24,25)(H,26,27);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIPYWCOKPEHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CNCC5)F)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride

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